1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea
Overview
Description
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea is an organic compound with the molecular formula C23H32N2OS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a thiourea derivative, which means it contains a thiourea functional group (–CSNH–) attached to a substituted phenyl ring.
Preparation Methods
The synthesis of 1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea involves several steps. One common method is the reaction of 2,6-diisopropylaniline with 3-methoxypropyl isothiocyanate. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane. The reaction can be represented as follows:
2,6-Diisopropylaniline+3-Methoxypropyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiourea group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2,6-Diisopropylphenyl)-3-(2-methylpropyl)thiourea
- 1-(2,6-Diisopropylphenyl)-3-(2-ethylhexyl)thiourea
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the 3-methoxypropyl group and the 2,6-diisopropylphenyl group in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-12(2)14-8-6-9-15(13(3)4)16(14)19-17(21)18-10-7-11-20-5/h6,8-9,12-13H,7,10-11H2,1-5H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOUYSAYIXUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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